molecular formula C9H14N2O B13049557 (1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL

Cat. No.: B13049557
M. Wt: 166.22 g/mol
InChI Key: VDWXMALBALMJRC-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems and real-time monitoring ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-2-indanol
  • ®-(+)-2-Amino-3-phenyl-1-propanol

Uniqueness

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to form specific interactions with biological targets makes it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1

InChI Key

VDWXMALBALMJRC-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1N)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1N)N)O

Origin of Product

United States

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